6-Bromo-3-iodopyridin-2-ol 6-Bromo-3-iodopyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 1820674-50-7
VCID: VC3404983
InChI: InChI=1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
SMILES: C1=C(C(=O)NC(=C1)Br)I
Molecular Formula: C5H3BrINO
Molecular Weight: 299.89 g/mol

6-Bromo-3-iodopyridin-2-ol

CAS No.: 1820674-50-7

Cat. No.: VC3404983

Molecular Formula: C5H3BrINO

Molecular Weight: 299.89 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-iodopyridin-2-ol - 1820674-50-7

Specification

CAS No. 1820674-50-7
Molecular Formula C5H3BrINO
Molecular Weight 299.89 g/mol
IUPAC Name 6-bromo-3-iodo-1H-pyridin-2-one
Standard InChI InChI=1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Standard InChI Key CNGPOXHRQJBFBQ-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC(=C1)Br)I
Canonical SMILES C1=C(C(=O)NC(=C1)Br)I

Introduction

Structural and Chemical Properties

6-Bromo-3-iodopyridin-2-ol (CAS: 1820674-50-7) is an aromatic heterocyclic compound with a pyridine core structure. It has a molecular formula of C5H3BrINO and a molecular weight of 299.89 g/mol . The compound exists in tautomeric forms, sometimes referred to as 6-bromo-3-iodo-1H-pyridin-2-one in its alternative form .

Molecular Structure

The structure of 6-Bromo-3-iodopyridin-2-ol features a six-membered pyridine ring with nitrogen at position 1. The compound contains two halogen substituents: bromine at position 6 and iodine at position 3, along with a hydroxyl group at position 2. This arrangement of substituents creates a unique reactivity profile that makes it valuable in synthetic chemistry.

The compound can be represented using the following structural identifiers:

  • SMILES: C1=C(C(=O)NC(=C1)Br)I

  • InChI: InChI=1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)

  • InChIKey: CNGPOXHRQJBFBQ-UHFFFAOYSA-N

PropertyValueReference
Molecular Weight299.89 g/mol
AppearanceSolid
CAS Number1820674-50-7
Molecular FormulaC5H3BrINO
European Community (EC) Number887-149-2

Predicted Collision Cross Section

Mass spectrometry studies have provided predicted collision cross section (CCS) values for 6-Bromo-3-iodopyridin-2-ol with various adducts, which are useful for analytical identification and characterization of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+299.85155137.0
[M+Na]+321.83349135.2
[M+NH4]+316.87809138.1
[M+K]+337.80743137.8
[M-H]-297.83699131.6
[M+Na-2H]-319.81894130.2
[M]+298.84372133.1
[M]-298.84482133.1

Table adapted from PubChemLite data

Chemical Reactivity and Applications

6-Bromo-3-iodopyridin-2-ol exhibits reactivity patterns typical of halogenated pyridines, making it valuable in various chemical transformations and synthetic applications.

Reactivity Profile

The reactivity of 6-Bromo-3-iodopyridin-2-ol is characterized by:

  • Differential Halide Reactivity: The iodine substituent typically exhibits higher reactivity in coupling reactions compared to bromine, allowing for selective functionalization.

  • Nucleophilic Substitution: The halogen substituents can undergo nucleophilic aromatic substitution reactions, facilitating the introduction of various functional groups.

  • Cross-Coupling Reactions: Both halogen sites can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of more complex molecular architectures .

  • Hydroxyl Group Transformations: The hydroxyl group at position 2 provides additional sites for chemical modification, including esterification or alkylation reactions.

Applications in Synthetic Chemistry

The unique structural features of 6-Bromo-3-iodopyridin-2-ol make it valuable in various synthetic applications:

  • Building Block for Heterocyclic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

  • Medicinal Chemistry: The compound can be used as a scaffold for developing bioactive molecules, particularly those targeting bacterial or viral infections.

  • Material Science: Halogenated pyridines are employed in the development of functional materials and ligands for metal complexation.

Comparative Analysis with Similar Compounds

To better understand the properties and potential applications of 6-Bromo-3-iodopyridin-2-ol, it is instructive to compare it with structurally related compounds.

Structural Isomers and Related Compounds

CompoundCAS NumberKey Structural DifferencesReference
6-Bromo-2-iodopyridin-3-ol188057-35-4Iodine at position 2, hydroxyl at position 3
5-Bromo-3-iodopyridin-2(1H)-one381233-75-6Bromine at position 5
2-Bromo-6-iodo-3-pyridinol129611-32-1Bromine at position 2, iodine at position 6
(6-Bromo-4-iodopyridin-3-yl) formate-Iodine at position 4, formate group
5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one381233-76-7Phenyl substituent at N-1

Reactivity Differences

The position of the halogen substituents significantly affects the reactivity patterns of these compounds:

  • Steric Considerations: The proximity of bromine and iodine to the hydroxyl/carbonyl group can influence reactivity due to steric effects.

  • Electronic Effects: The electron-withdrawing nature of halogens affects the electron distribution across the pyridine ring, impacting reactivity at different positions.

  • Regioselectivity in Reactions: Different substitution patterns lead to varying regioselectivity in coupling reactions and nucleophilic substitutions .

Analytical Characterization

Accurate identification and characterization of 6-Bromo-3-iodopyridin-2-ol are essential for research and quality control purposes.

Spectroscopic Data

Spectroscopic methods provide valuable data for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR typically shows characteristic signals for the aromatic protons in the pyridine ring.

    • 13C NMR would display signals corresponding to the five carbon atoms, with characteristic chemical shifts for carbons bonded to halogens and the carbonyl/hydroxyl group.

  • Mass Spectrometry:

    • The compound typically displays characteristic isotope patterns due to bromine and iodine.

    • Common fragments include loss of halogen atoms and carbonyl groups.

  • Infrared Spectroscopy:

    • Characteristic absorption bands for O-H stretching, C=O stretching (in the tautomeric form), and C-X (halogen) bonds.

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